
4,4-Dicyclopropylbut-3-en-1-yl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Dicyclopropylbut-3-en-1-yl benzoate is a chemical compound known for its unique structure and properties It is characterized by the presence of cyclopropyl groups attached to a butenyl chain, which is further connected to a benzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dicyclopropylbut-3-en-1-yl benzoate typically involves the reaction of 4,4-Dicyclopropylbut-3-en-1-ol with benzoic acid or its derivatives. The reaction is often catalyzed by acid or base catalysts under controlled temperature and pressure conditions. The specific reaction conditions, such as temperature, solvent, and catalyst concentration, can significantly influence the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often requires optimization of reaction parameters to ensure high yield and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
4,4-Dicyclopropylbut-3-en-1-yl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The benzoate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
4,4-Dicyclopropylbut-3-en-1-yl benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding enzyme-substrate interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 4,4-Dicyclopropylbut-3-en-1-yl benzoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyclopropyl groups and benzoate moiety play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include enzyme inhibition or activation, receptor binding, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
- 4,4-Dicyclopropylbut-3-en-1-yl acetate
- 4,4-Dicyclopropylbut-3-en-1-yl propionate
- 4,4-Dicyclopropylbut-3-en-1-yl butyrate
Uniqueness
4,4-Dicyclopropylbut-3-en-1-yl benzoate stands out due to its specific structural features, such as the presence of cyclopropyl groups and the benzoate moiety
Properties
CAS No. |
93727-40-3 |
|---|---|
Molecular Formula |
C17H20O2 |
Molecular Weight |
256.34 g/mol |
IUPAC Name |
4,4-dicyclopropylbut-3-enyl benzoate |
InChI |
InChI=1S/C17H20O2/c18-17(15-5-2-1-3-6-15)19-12-4-7-16(13-8-9-13)14-10-11-14/h1-3,5-7,13-14H,4,8-12H2 |
InChI Key |
GYHZQTDNAAWFMD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=CCCOC(=O)C2=CC=CC=C2)C3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


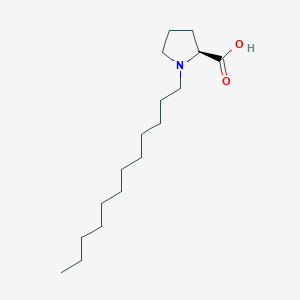
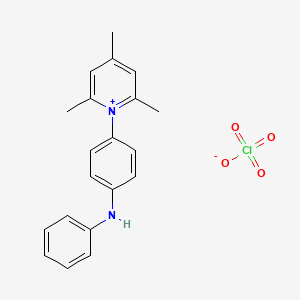

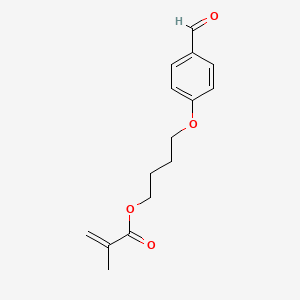
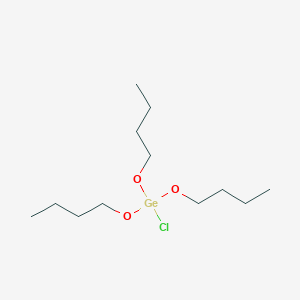
![N,N'-(Octane-1,8-diyl)bis[N-(methanesulfonyl)methanesulfonamide]](/img/structure/B14371445.png)

![3-(4-Methoxyphenyl)-1-[4-(3-methylphenyl)piperazin-1-yl]butan-1-one](/img/structure/B14371453.png)
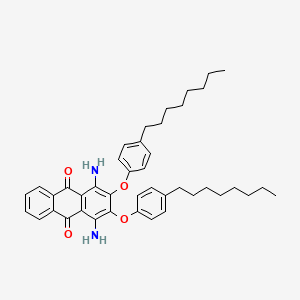
![3,3'-[(1E)-3-Acetyltriaz-1-ene-1,3-diyl]dibenzonitrile](/img/structure/B14371473.png)
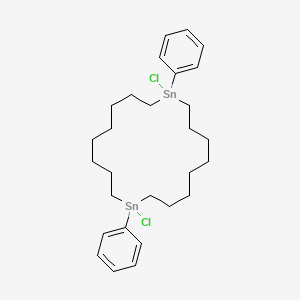
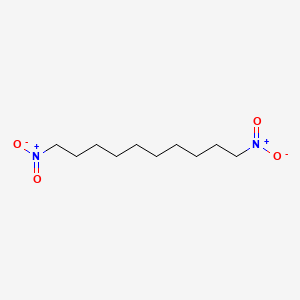
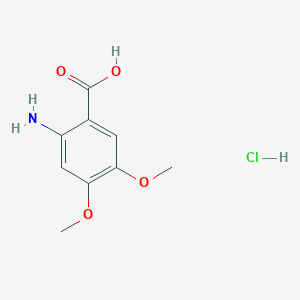
![5-{[12-(Prop-2-ene-1-sulfinyl)dodecyl]oxy}-2,3-dihydro-1H-indene](/img/structure/B14371491.png)
